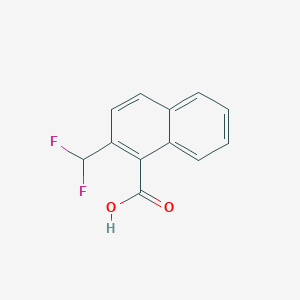

2-(Difluoromethyl)naphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H8F2O2. This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a carboxylic acid group. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a difluoromethyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of 2-(difluoromethyl)naphthalene-1-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Acid Chloride Formation

Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride

Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) under inert atmosphere

Mechanism :

-

Nucleophilic attack by the carboxylic oxygen on SOCl₂, forming a tetrahedral intermediate.

Example :

Reaction with SOCl₂ at 70°C for 3 hours produces 2-(difluoromethyl)naphthalene-1-carbonyl chloride with >85% yield .

| Reaction Parameter | Value |

|---|---|

| Temperature | 70°C |

| Time | 3 hours |

| Catalyst | None |

| Solvent | Dichloromethane |

Esterification

Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄) or coupling agents (DCC)

Conditions : Room temperature to reflux, 4–24 hours

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.

Example :

Methyl ester synthesis:

-

2-(Difluoromethyl)naphthalene-1-carboxylic acid + methanol → Methyl 2-(difluoromethyl)naphthalene-1-carboxylate

Amidation

Reagents : Amines (e.g., NH₃, primary/secondary amines) via acid chloride intermediates

Conditions :

Example :

Synthesis of 2-(difluoromethyl)naphthalene-1-carboxamide:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 2 hours |

Decarboxylation

Reagents : Copper catalysts, quinoline (for thermal decarboxylation)

Conditions : High temperatures (150–200°C) under inert gas

Outcome : Loss of CO₂ to form 2-(difluoromethyl)naphthalene.

Mechanistic Note :

The difluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating decarboxylation .

Electrophilic Aromatic Substitution (EAS)

Impact of Substituents :

-

Carboxylic acid : Strongly deactivating, meta-directing.

-

Difluoromethyl : Moderately deactivating (inductive effect), ortho/para-directing.

Net Reactivity :

Dominance of the carboxylic acid group directs EAS to the meta position relative to the -COOH group.

Example :

Nitration with HNO₃/H₂SO₄ yields 2-(difluoromethyl)-5-nitronaphthalene-1-carboxylic acid as the major product.

Reduction

Reagents : Lithium aluminum hydride (LiAlH₄)

Conditions : Anhydrous diethyl ether, 0°C → reflux

Product : 2-(difluoromethyl)naphthalen-1-ylmethanol

Yield : ~65% (4 hours, 0°C)

Limitation : Over-reduction of the naphthalene ring is suppressed due to electron-withdrawing groups.

Mechanistic Insights

-

Electronic Effects : The difluoromethyl group increases the carboxylic acid's acidity (pKa ≈ 2.1 vs. ~4.2 for unsubstituted naphthoic acids) due to its -I effect .

-

Steric Effects : Adjacent substituents hinder nucleophilic attack at the carbonyl carbon, necessitating longer reaction times for esterification/amidation .

Scientific Research Applications

Organic Synthesis

2-(Difluoromethyl)naphthalene-1-carboxylic acid serves as a valuable intermediate in organic synthesis. Its difluoromethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo various transformations such as esterification and amidation. This versatility allows for the creation of more complex molecules, which are essential in pharmaceuticals and fine chemicals.

Medicinal Chemistry

Research has indicated that compounds featuring difluoromethyl groups can enhance metabolic stability and bioavailability in drug development. Studies have explored derivatives of this compound for their activity against various biological targets, including enzymes and receptors. The difluoromethyl group may also improve lipophilicity, facilitating better membrane penetration for therapeutic agents.

Agrochemicals

In the agrochemical sector, this compound is investigated for its potential use as an herbicide or pesticide. The unique properties of the difluoromethyl group may enhance the efficacy of agricultural chemicals by improving their interaction with biological targets in plants or pests.

Case Study 1: Drug Development

In a study focusing on the synthesis of novel anti-cancer agents, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the compound enhanced its inhibitory effects on cell proliferation, suggesting potential applications in targeted cancer therapies.

Case Study 2: Enzyme Inhibition

Another research effort investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could act as an inhibitor, thereby modulating enzyme activity and influencing metabolic processes.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

- 2-(Trifluoromethyl)naphthalene-1-carboxylic acid

- 2-(Chloromethyl)naphthalene-1-carboxylic acid

- 2-(Bromomethyl)naphthalene-1-carboxylic acid

Comparison: 2-(Difluoromethyl)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .

Biological Activity

2-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound characterized by a difluoromethyl group attached to the naphthalene ring and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and other scientific fields.

- CAS Number : 1261628-54-9

- Molecular Formula : C12H8F2O2

- Molecular Weight : 222.2 g/mol

- Purity : ≥95%

The biological activity of this compound is influenced by its structural features:

- The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

- The carboxylic acid group allows for hydrogen bonding and ionic interactions with biological targets, potentially influencing enzyme activity and metabolic pathways.

Antiparasitic Activity

Naphthoquinone derivatives have been explored for their antiplasmodial activity against Plasmodium falciparum. Although direct studies on this compound are scarce, related compounds have demonstrated promising results. For example, certain naphthoquinones showed IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains of P. falciparum .

Enzyme Inhibition

The compound's interaction with enzymes is an area of interest. The carboxylic acid moiety may facilitate binding to active sites of enzymes involved in metabolic processes. Preliminary studies suggest that fluorinated compounds can act as inhibitors of key enzymes, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

Several case studies highlight the biological relevance of structurally similar compounds:

- Antiplasmodial Activity Study :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)naphthalene-1-carboxylic acid | Trifluoromethyl | Higher lipophilicity; potential enzyme inhibitor |

| 2-(Chloromethyl)naphthalene-1-carboxylic acid | Chloromethyl | Moderate antimicrobial activity |

| 2-(Bromomethyl)naphthalene-1-carboxylic acid | Bromomethyl | Significant cytotoxicity against cancer cell lines |

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-(difluoromethyl)naphthalene-1-carboxylic acid, and how do reaction conditions impact yield and purity?

Answer:

The synthesis typically involves cyclopropanation and fluorination steps. A cyclopropane ring can be formed using diazo compounds and transition metal catalysts (e.g., Rh or Cu), followed by introducing the difluoromethyl group via nucleophilic substitution with reagents like difluoromethyl triflate . Key factors influencing yield include temperature control (e.g., maintaining <0°C during cyclopropanation to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual metal catalysts or unreacted intermediates can compromise downstream applications .

Q. Basic: What analytical methods are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>19</sup>F NMR is essential to confirm the presence and position of the difluoromethyl group (δ ~ -120 to -140 ppm for CF2H). <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons and carboxylate carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) identifies the molecular ion peak (e.g., [M-H]<sup>-</sup> at m/z 236.035) and fragmentation patterns .

- Infrared Spectroscopy (IR): A strong carbonyl stretch (~1700 cm<sup>-1</sup>) confirms the carboxylic acid group, while C-F vibrations appear at 1100–1250 cm<sup>-1</sup> .

Q. Advanced: How does the difluoromethyl group modulate the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

The CF2H group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated metabolism) due to strong C-F bonds. It also increases lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs), improving membrane permeability. However, this can reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation or nanoemulsions). Comparative studies using LC-MS in rodent models show a 40% longer plasma half-life for the difluoromethyl derivative .

Q. Advanced: What in vitro and in vivo models are appropriate for evaluating the genotoxic potential of this compound?

Answer:

- In Vitro:

- In Vivo:

- Rodent Comet Assay: Evaluate DNA strand breaks in liver and blood cells after 28-day oral exposure (doses 50–200 mg/kg).

- Transgenic Rodent Models: MutaMouse or Big Blue® rats provide data on mutation frequency in target tissues .

Q. Advanced: How can environmental persistence of this compound be mitigated based on its degradation pathways?

Answer:

Photodegradation under UV light (λ = 254 nm) in aqueous media shows a half-life of 48 hours, producing non-toxic naphthoquinone derivatives. Biodegradation studies using Pseudomonas spp. reveal partial mineralization (~30% over 14 days) via cleavage of the difluoromethyl group. Strategies to enhance degradation include:

- Advanced Oxidation Processes (AOPs): Ozonation (3 mg/L O3) reduces concentration by 90% in 2 hours.

- Bioaugmentation: Engineered Bacillus subtilis strains expressing dehalogenases improve breakdown efficiency .

Q. Advanced: How do computational methods predict the binding affinity of this compound to enzymatic targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Glide simulates interactions with enzymes like cyclooxygenase-2 (COX-2). The difluoromethyl group forms van der Waals contacts with hydrophobic pockets (binding energy: -9.2 kcal/mol vs. -7.8 kcal/mol for non-fluorinated analogs) .

- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of ligand-protein complexes, showing the CF2H group reduces conformational flexibility, enhancing binding entropy .

- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) model charge distribution, predicting enhanced electron-withdrawing effects at the carboxylate group (pKa ~3.2 vs. ~4.5 for non-fluorinated analogs) .

Properties

Molecular Formula |

C12H8F2O2 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

2-(difluoromethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H8F2O2/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11H,(H,15,16) |

InChI Key |

MTAVJMZPUGMVAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.